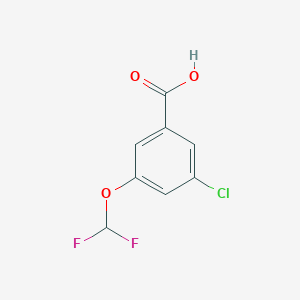

3-Chloro-5-(difluoromethoxy)benzoic acid

Description

Contextualization of Substituted Benzoic Acids in Chemical Synthesis

Substituted benzoic acids are a cornerstone of chemical synthesis, serving as versatile intermediates in the creation of a vast array of more complex molecules. researchgate.net The carboxylic acid group can be readily transformed into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to diverse chemical structures. youtube.com Furthermore, the aromatic ring can undergo various substitution reactions, allowing for the introduction of additional functionalities. youtube.com The specific nature and position of the substituents on the benzoic acid ring profoundly influence the molecule's reactivity and physical properties, including its acidity. libretexts.org For instance, electron-withdrawing groups tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.org This ability to fine-tune the properties of the molecule makes substituted benzoic acids essential components in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.net

Significance of Halogenated and Fluorinated Aromatic Systems in Advanced Organic Chemistry

Halogenated aromatic compounds are of significant importance in various fields, including the pharmaceutical and advanced materials industries. numberanalytics.comnih.gov The introduction of halogen atoms onto an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. youtube.com Halogenation is a key reaction in organic chemistry that allows for the selective modification of organic compounds. youtube.com

Fluorine, in particular, plays a remarkable role in medicinal chemistry. tandfonline.com The incorporation of fluorine atoms into a molecule can enhance several pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins. tandfonline.comnih.gov More than half of all currently marketed drugs contain fluorine. omicsonline.orgomicsonline.org The unique properties of the carbon-fluorine bond, including its high strength and polarity, contribute to the improved biological activity of many fluorinated drugs. nih.gov Fluorinated aromatic systems are also utilized as building blocks in the synthesis of agrochemicals and functional materials. hokudai.ac.jp

Overview of the Difluoromethoxy Group (OCF₂H) as a Key Fluorinated Moiety

The difluoromethyl group (CF₂H) and its derivatives, such as the difluoromethoxy group (OCF₂H), have proven to be valuable functionalities in drug discovery. researchgate.net The difluoromethoxy group combines the electron-withdrawing nature of the CF₂ moiety with the electronic characteristics of a methoxy (B1213986) substituent. nuph.edu.ua This unique combination can modulate the properties of bioactive molecules. researchgate.netnuph.edu.ua

The difluoromethoxy group is considered a moderately electron-withdrawing substituent. nuph.edu.uanuph.edu.ua Its electronic effect is a combination of inductive and resonance effects. nuph.edu.ua Studies on the electronic properties of the closely related difluoro(methoxy)methyl group (CF₂OCH₃) have determined its Hammett constants, which provide a quantitative measure of its electronic influence. nuph.edu.uanuph.edu.ua The positive values for both the inductive (σI) and resonance (σR) Hammett constants indicate that the CF₂OCH₃ group acts as a moderate electron acceptor through both of these effects. nuph.edu.ua This electron-withdrawing character can influence the reactivity of the aromatic ring and the acidity of other functional groups attached to it.

| Hammett Constant | Value |

|---|---|

| Inductive (σI) | 0.2163 |

| Resonance (σR) | 0.0686 |

Data sourced from the Journal of Organic and Pharmaceutical Chemistry. nuph.edu.ua

Stereoelectronic effects are crucial in determining the conformation and reactivity of organic molecules. wikipedia.org These effects arise from the spatial relationships between the electronic orbitals within a molecule. wikipedia.org Fluorine, being highly electronegative, can exert significant stereoelectronic effects. One notable example is the gauche effect, where the presence of fluorine can favor a gauche conformation over an anti conformation, despite potential steric hindrance. wikipedia.orgnih.gov This is due to stabilizing hyperconjugative interactions between a C-H bonding orbital and a C-F antibonding orbital. wikipedia.orgnih.gov Such stereoelectronic control allows for the preorganization of molecular conformations, which can be advantageous in designing molecules with specific binding properties or reactivity. nih.govacs.org

Academic Rationale for Investigating 3-Chloro-5-(difluoromethoxy)benzoic acid

The academic rationale for investigating this compound stems from its potential as a versatile building block in the synthesis of novel compounds with tailored properties. The presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and a difluoromethoxy group—offers multiple sites for chemical modification. The combination of a halogen and a fluorinated moiety on a benzoic acid scaffold is of particular interest for the development of new pharmaceuticals and agrochemicals, as these features are known to enhance biological activity. The electron-withdrawing nature of both the chlorine and the difluoromethoxy group is expected to increase the acidity of the carboxylic acid, which can be a desirable feature in certain applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClF₂O₃ chemscene.com |

| Molecular Weight | 222.57 g/mol chemscene.com |

| Predicted Boiling Point | 316.4 ± 37.0 °C chemicalbook.com |

| Predicted Density | 1.491 ± 0.06 g/cm³ chemicalbook.com |

| Topological Polar Surface Area (TPSA) | 46.53 chemscene.com |

| Predicted LogP | 2.6396 chemscene.com |

Fluorinated aromatic carboxylic acids represent a significant class of compounds in medicinal and materials chemistry. hokudai.ac.jprsc.org The introduction of fluorine can enhance properties such as acidity and lipophilicity. nih.govnih.gov this compound is positioned within this landscape as a polysubstituted aromatic carboxylic acid with both a halogen and a partially fluorinated ether substituent. The presence of two electron-withdrawing groups at the meta positions relative to the carboxylic acid is expected to significantly increase its acidity compared to benzoic acid itself. This places it among the more acidic fluorinated benzoic acid derivatives. Its unique substitution pattern makes it a valuable synthon for creating molecules with specific electronic and steric profiles, distinguishing it from simpler fluorinated benzoic acids.

Potential as a Modular Building Block for Chemical Research

The chemical architecture of this compound makes it an exemplary modular building block for a variety of synthetic transformations. The three distinct functional groups on the benzene (B151609) ring—the carboxylic acid, the chlorine atom, and the difluoromethoxy group—each offer a handle for selective chemical modification, allowing for the systematic and controlled construction of diverse molecular libraries.

The carboxylic acid group serves as a versatile anchor point for a range of chemical reactions. One of the most common transformations is its conversion to an amide. This is typically achieved by first activating the carboxylic acid, for example by converting it to an acid chloride, which can then readily react with a primary or secondary amine to form a stable amide bond. This amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a key structural feature in a vast number of pharmaceutical agents.

The chlorine atom on the aromatic ring provides another site for synthetic elaboration, most notably through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is a prime example. In a typical Suzuki-Miyaura reaction, the chloro substituent can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. This reaction is highly valued for its broad functional group tolerance and its ability to construct complex biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.

The difluoromethoxy group, while generally more stable and less reactive than the other two functional groups, plays a crucial role in modulating the physicochemical properties of the final products. Its high electronegativity and ability to participate in hydrogen bonding can significantly influence the conformation and binding interactions of a molecule with its biological target.

The strategic combination of these reactive sites allows for a modular approach to synthesis. For instance, the carboxylic acid can be converted to an amide, followed by a Suzuki coupling at the chloro position, enabling the rapid generation of a diverse array of compounds from a single, readily available starting material. This modularity is highly advantageous in drug discovery and agrochemical research, where the ability to quickly synthesize and screen a wide range of analogues is critical for identifying lead compounds with optimal activity and properties.

While specific, detailed reaction data for this compound is not abundantly available in publicly accessible literature, its utility can be inferred from the well-established reactivity of similarly functionalized benzoic acids. The following tables provide illustrative examples of the types of transformations this versatile building block can undergo, based on general procedures for these reaction classes.

Table 1: Representative Amide Bond Formation

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product | Yield (%) |

| This compound | Aniline | Thionyl Chloride (for acid chloride formation) | Pyridine | Dichloromethane (B109758) | N-phenyl-3-chloro-5-(difluoromethoxy)benzamide | Not Reported |

| This compound | Benzylamine | HATU | DIPEA | DMF | N-benzyl-3-chloro-5-(difluoromethoxy)benzamide | Not Reported |

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | 5-(difluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid | Not Reported |

| This compound | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 3-Chloro-5'-(difluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid | Not Reported |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQULMFOHBBORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Chloro 5 Difluoromethoxy Benzoic Acid and Analogues

Retrosynthetic Analysis of the 3-Chloro-5-(difluoromethoxy)benzoic acid Scaffold

A logical retrosynthetic analysis of this compound suggests that the primary disconnections can be made at the carbon-oxygen bond of the difluoromethoxy group and the carbon-chlorine bond. This approach leads to a key intermediate, a di-substituted benzoic acid derivative, which can be further simplified.

One plausible retrosynthetic pathway begins by disconnecting the difluoromethoxy group, leading back to 3-chloro-5-hydroxybenzoic acid. This key intermediate provides a phenolic hydroxyl group that can be subjected to difluoromethylation. The 3-chloro-5-hydroxybenzoic acid itself can be derived from a more readily available precursor, such as 3,5-dihydroxybenzoic acid, through a regioselective chlorination step. Alternatively, the synthesis could commence from a halogenated precursor where the carboxylic acid and hydroxyl groups are introduced sequentially.

Precursor Synthesis and Halogenation Reactions

The successful synthesis of this compound heavily relies on the efficient preparation of appropriately functionalized aromatic precursors and the regioselective introduction of the chlorine substituent.

Functionalization of Aromatic Precursors with Chlorine Substituents

The introduction of a chlorine atom onto the aromatic ring is a fundamental step in the synthesis of the target molecule. The choice of the starting material and the chlorinating agent is crucial for achieving the desired substitution pattern. A common precursor for this synthesis is a benzoic acid derivative that can direct the incoming chloro group to the meta position. Benzoic acid itself, when subjected to electrophilic chlorination, will yield m-chlorobenzoic acid as the major product due to the meta-directing effect of the carboxyl group. askfilo.com

For the synthesis of the key intermediate, 3-chloro-5-hydroxybenzoic acid, one could start with 3-hydroxybenzoic acid. However, the hydroxyl group is a strong ortho-, para-director, which would lead to a mixture of products upon direct chlorination. A more controlled approach involves starting with 3,5-dihydroxybenzoic acid. hmdb.cawikipedia.orgguidechem.com The two hydroxyl groups activate the ring, but their symmetrical placement can allow for more selective halogenation.

Regioselective Halogenation Approaches

Achieving the desired 1-chloro-3,5-disubstituted pattern requires careful consideration of the directing effects of the substituents already present on the aromatic ring. The carboxyl group is a deactivating, meta-directing group, while the hydroxyl group is an activating, ortho-, para-directing group. wikipedia.org

In a scenario starting with 3-hydroxybenzoic acid, the competing directing effects of the hydroxyl and carboxyl groups would likely result in a mixture of isomers, making purification challenging. A more effective strategy is to utilize a precursor where the directing groups cooperate or where the desired position is sterically and electronically favored.

A palladium-catalyzed meta-C–H chlorination of benzoic acid derivatives has been reported, offering a modern alternative to traditional electrophilic substitution. This method can be particularly useful for substrates with complex substitution patterns. nih.govrsc.org For instance, using N-chlorosuccinimide (NCS) as the chlorine source in the presence of a palladium catalyst can achieve meta-chlorination of substituted benzoic acids.

Another approach involves the synthesis of 3,5-dichlorobenzoic acid from benzonitrile (B105546) through chlorination followed by hydrolysis. google.com This highlights that the choice of starting material and the sequence of reactions are critical for controlling the regioselectivity.

| Starting Material | Reagents and Conditions | Product | Notes |

| Benzoic acid | Cl2, FeCl3 | m-Chlorobenzoic acid | Classic electrophilic aromatic substitution. The -COOH group is meta-directing. askfilo.com |

| Aniline derivatives | N-bromophthalimide (NBP), Pd(OAc)2, acid additive | meta-Bromoaniline derivatives | A Pd-catalyzed meta-C-H bromination. Chlorination is also feasible. nih.govrsc.org |

| Benzonitrile | Sodium hypochlorite (B82951) or H2O2/HCl | 3,5-Dichlorobenzonitrile | Subsequent hydrolysis yields 3,5-dichlorobenzoic acid. google.com |

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group is a key functional moiety in the target molecule, and its introduction is a critical step in the synthesis. Both electrophilic and nucleophilic methods have been developed for this transformation.

Electrophilic Difluoromethylation Techniques for Aromatic Rings

Electrophilic difluoromethylation reagents are designed to deliver a "CF2H+" equivalent to a nucleophilic aromatic ring. However, the direct C-H difluoromethylation of arenes, particularly those that are not electron-rich, can be challenging. The difluoromethyl radical (•CF2H) is generally considered to be nucleophilic, making direct electrophilic attack on a deactivated ring less favorable. mdpi.com

To overcome this, difluoromethylating reagents can be designed with an electron-withdrawing auxiliary group, which enhances the electrophilicity of the corresponding difluoromethyl radical. Photocatalytic methods have also been developed for the difluoromethylation of aromatic compounds, often proceeding through radical intermediates. mdpi.com

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation is a more common and often more practical approach for the synthesis of aryl difluoromethyl ethers from the corresponding phenols. This typically involves the generation of difluorocarbene (:CF2) as a reactive intermediate, which is then trapped by a phenoxide.

A widely used precursor for generating difluorocarbene is chlorodifluoromethane (ClCF2H) . While effective, its use is being phased out due to its ozone-depleting properties. rsc.org The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), to deprotonate the phenol.

More environmentally benign difluorocarbene precursors have been developed. Sodium chlorodifluoroacetate (ClCF2CO2Na) is a stable, solid reagent that generates difluorocarbene upon heating. orgsyn.org This method has been successfully applied to the difluoromethylation of a variety of phenols.

Another approach involves the use of chlorodifluoromethyl phenyl sulfone (PhSO2CF2Cl) as a difluorocarbene source. This reagent has been shown to be effective for the O-difluoromethylation of phenols in the presence of a base. cas.cn

Copper-catalyzed nucleophilic difluoromethylation of aryl halides provides an alternative route that does not require a phenolic precursor. This method can be used to directly convert an aryl bromide or iodide to the corresponding difluoromethylated arene. nih.govbeilstein-journals.orgprinceton.edu For example, the reaction of an aryl iodide with a difluoromethyl zinc reagent in the presence of a copper catalyst can provide the desired product. nih.gov

| Precursor | Reagents and Conditions | Product | Notes |

| Phenols | ClCF2H, base (e.g., KOH) | Aryl difluoromethyl ethers | Traditional method, but ClCF2H is an ozone-depleting substance. rsc.org |

| Phenols | ClCF2CO2Na, heat | Aryl difluoromethyl ethers | More environmentally friendly alternative to ClCF2H. orgsyn.org |

| Phenols | PhSO2CF2Cl, base (e.g., KOH) | Aryl difluoromethyl ethers | Efficient difluorocarbene source. cas.cn |

| Aryl Iodides | TMSCF2H, CuI, CsF | Aryl difluoromethyl ethers | Copper-mediated nucleophilic difluoromethylation. nih.gov |

| Alkyl Halides | Difluoromethyl-zinc reagent, Copper catalyst with chiral ligand | Enantioenriched alkyl-CF2H compounds | Enantioconvergent difluoromethylation of racemic alkyl electrophiles. nih.gov |

Photocatalytic Difluoromethoxylation Methods

Recent advancements in photoredox catalysis have opened new avenues for the formation of C-O bonds under mild conditions, providing powerful tools for the synthesis of difluoromethoxylated aromatic compounds. nih.gov These methods often rely on the generation of highly reactive radical intermediates that can engage with aromatic substrates.

Visible light photoredox catalysis has emerged as a powerful and sustainable strategy for the direct difluoromethoxylation of arenes and heteroarenes. researchgate.netnih.gov This approach utilizes a photocatalyst that, upon excitation by visible light, can initiate a single electron transfer (SET) process with a suitable difluoromethoxylating reagent. rsc.org The reaction conditions are typically mild, proceeding at room temperature, and are tolerant of a wide variety of functional groups, including halides (fluoride, chloride, and bromide), which are valuable handles for further synthetic transformations. researchgate.netnih.gov

A general catalytic cycle for the difluoromethoxylation of an aryl substrate is depicted below:

Photoexcitation: The photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is converted to its excited state. rsc.org

Single Electron Transfer (SET): The excited photocatalyst engages in a SET event with a redox-active difluoromethoxylating reagent, leading to the formation of a radical intermediate. rsc.org

Radical Generation: The resulting radical intermediate fragments to release the desired difluoromethoxy radical (•OCF₂H). rsc.org

Aryl Addition: The •OCF₂H radical adds to the aromatic ring of the substrate to form a cyclohexadienyl radical intermediate. rsc.org

Oxidation and Deprotonation: The cyclohexadienyl radical is oxidized, and a subsequent deprotonation step regenerates the aromaticity, yielding the difluoromethoxylated product. researchgate.netrsc.org

This methodology allows for the direct C-H difluoromethoxylation of unactivated arenes, providing a mixture of regioisomers which can be advantageous for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Table 1: Examples of Photocatalytic C-H Difluoromethoxylation of Arenes This table is representative of the general methodology and not specific to the synthesis of this compound.

| Substrate | Photocatalyst | OCF₂H Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | Ru(bpy)₃(PF₆)₂ | Cationic Reagent 1a | MeCN | 75 | researchgate.net |

| Chlorobenzene | Ru(bpy)₃(PF₆)₂ | Cationic Reagent 1a | MeCN | 68 | researchgate.net |

| Bromobenzene | Ru(bpy)₃(PF₆)₂ | Cationic Reagent 1a | MeCN | 65 | researchgate.net |

| Anisole | Ru(bpy)₃(PF₆)₂ | Cationic Reagent 1a | MeCN | 80 (o:m:p = 1:0.3:0.9) | researchgate.net |

The successful implementation of photocatalytic difluoromethoxylation hinges on the efficient generation of the difluoromethoxy radical (•OCF₂H) under mild conditions. nih.gov A key development in this area is the design of redox-active cationic difluoromethoxylating reagents. researchgate.net These reagents are engineered to undergo a facile single electron reduction by the excited photocatalyst. rsc.org

Computational studies have supported the feasibility of this pathway, indicating that both the SET event and the subsequent fragmentation are energetically favorable in the presence of a suitable excited photocatalyst. rsc.org

Fluorodesulfurization Approaches for CF₂OCH₃ Fragment Introduction

Fluorodesulfurization reactions provide an alternative strategy for the synthesis of fluoroalkyl ethers from readily available sulfur-containing precursors. While this method is well-established for the synthesis of trifluoromethyl ethers (OCF₃) from xanthates (dithiocarbonates), its application for the direct introduction of the difluoromethoxy (OCF₂H) group is less common.

The synthesis of α,α-difluoro ethers can be achieved through the fluorination of esters. While not a direct fluorodesulfurization of a xanthate to an OCF₂H group, related methodologies for the difluorination of sulfur-containing precursors exist. For instance, the conversion of a thiocarbonyl group to a difluoromethylene group is a known transformation.

While the specific combination of SnCl₄/DAST for the conversion of a generic precursor to a difluoromethoxy group is not extensively documented in readily available literature, DAST (diethylaminosulfur trifluoride) is a well-known fluorinating agent. It is plausible that in combination with a Lewis acid like SnCl₄, it could facilitate the fluorination of a suitable substrate. The role of SnCl₄ would likely be to activate the substrate towards nucleophilic attack by the fluoride (B91410) from DAST.

More established methods for the synthesis of aryl difluoromethyl ethers often involve the reaction of phenols with a difluorocarbene source. nih.gov

The mechanism of oxidative desulfurization-fluorination of aryl xanthates to form aryl trifluoromethyl ethers typically involves the initial oxidation of the sulfur atom. mdpi.com This is followed by the addition of fluoride ions and the elimination of sulfur-containing byproducts.

A plausible mechanistic pathway for the oxidative desulfurization-fluorination of an aryl xanthate using an oxidant and a fluoride source is as follows:

Oxidation: The thione sulfur of the xanthate is oxidized by an appropriate oxidizing agent (e.g., an N-haloimide). mdpi.com

Fluoride Attack: Fluoride ions, often from a source like HF-pyridine, attack the electrophilic carbon atom of the activated thiocarbonyl group. mdpi.com

Intermediate Formation: A series of intermediates are formed, involving the sequential replacement of the sulfur-containing leaving groups with fluoride.

Product Formation: The final trifluoromethyl ether is formed after the complete substitution of the sulfur moiety.

It is important to note that this mechanism leads to the formation of a trifluoromethyl ether (OCF₃), not a difluoromethyl ether (OCF₂H). The synthesis of difluoromethyl ethers via a desulfurization pathway would require a different starting material and/or reaction conditions. For example, the desulfurative fluorination of thionocarbonates using silver(I) fluoride has been reported to yield difluorobenzodioxoles. researchgate.net

Carboxylic Acid Functionalization and Introduction

A practical approach to the synthesis of this compound involves the preparation of a suitable precursor, such as a nitrile or an ester, followed by its conversion to the carboxylic acid. A plausible synthetic route starts from 3-chloro-5-hydroxybenzonitrile.

The synthesis of the key intermediate, 3-chloro-5-(difluoromethoxy)benzonitrile, can be achieved by the difluoromethylation of 3-chloro-5-hydroxybenzonitrile. google.com This reaction is typically carried out in an organic solvent in the presence of a difluoromethylating agent and an inorganic base. google.com

Once the 3-chloro-5-(difluoromethoxy)benzonitrile is obtained, the final step is the hydrolysis of the nitrile group to the carboxylic acid. This transformation can be accomplished under either acidic or basic conditions. doubtnut.comaskfilo.com

Acid-catalyzed hydrolysis: The nitrile is treated with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction typically requires heating to proceed at a reasonable rate. The mechanism involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. doubtnut.com

Base-catalyzed hydrolysis (saponification): Alternatively, the nitrile can be heated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This reaction proceeds through the nucleophilic attack of the hydroxide ion on the nitrile carbon. The resulting intermediate is protonated upon workup with acid to yield the carboxylic acid. A similar saponification process can be applied to the corresponding methyl or ethyl ester of the target acid. youtube.com

Table 2: Potential Synthetic Route to this compound

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Chloro-5-hydroxybenzonitrile | Difluoromethylating agent, inorganic base, organic solvent, 80-150 °C | 3-Chloro-5-(difluoromethoxy)benzonitrile | google.com |

| 2 | 3-Chloro-5-(difluoromethoxy)benzonitrile | H₂O, H⁺ or OH⁻, heat | This compound | doubtnut.comaskfilo.com |

Carboxylation Reactions of Halogenated Aromatic Intermediates

A primary route for synthesizing this compound involves the carboxylation of an organometallic intermediate derived from a dihalogenated precursor. The most common starting material for this approach is 1-bromo-3-chloro-5-(difluoromethoxy)benzene (B1441827). The bromine atom is selectively targeted for metal-halogen exchange due to its higher reactivity compared to chlorine.

Two prominent methods for this transformation are Grignard reactions and lithiation-carboxylation.

Grignard Reaction : The process begins with the formation of a Grignard reagent. 1-bromo-3-chloro-5-(difluoromethoxy)benzene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form 3-chloro-5-(difluoromethoxy)phenylmagnesium bromide. sigmaaldrich.comyoutube.com This organometallic species is then treated with solid carbon dioxide (dry ice), which acts as the electrophile. quora.com Subsequent acidification with a strong acid, like hydrochloric acid, protonates the resulting carboxylate salt to yield the final product, this compound. google.commiracosta.edu

Lithiation-Carboxylation : An alternative method involves the use of an organolithium reagent. The starting material, 1-bromo-3-chloro-5-(difluoromethoxy)benzene, is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78°C) in a solvent like THF. semanticscholar.org This generates the corresponding aryllithium intermediate, which is then quenched with carbon dioxide to form the lithium carboxylate salt. Acidic workup liberates the desired benzoic acid. This method is often preferred for its high efficiency and the ability to achieve regioselective substitution.

The table below outlines a comparative analysis of these carboxylation methods based on typical laboratory-scale syntheses of analogous compounds.

| Feature | Grignard Reaction | Lithiation-Carboxylation |

| Precursor | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene |

| Reagent | Magnesium (Mg) turnings | n-Butyllithium or sec-Butyllithium |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to Reflux | -78°C |

| Carboxylating Agent | Carbon Dioxide (solid) | Carbon Dioxide (solid or gas) |

| Typical Yield | Moderate to High | High (often >85%) |

| Key Considerations | Requires initiation; sensitive to moisture | Requires cryogenic temperatures; highly pyrophoric reagents |

Oxidation Pathways for Benzoic Acid Formation

An alternative synthetic strategy involves the oxidation of a methyl group on the aromatic ring. This pathway would commence with a precursor such as 3-chloro-5-(difluoromethoxy)toluene. The oxidation of the benzylic methyl group to a carboxylic acid is a well-established transformation in organic synthesis.

Common oxidizing agents for this purpose include:

Potassium Permanganate (KMnO₄) : This is a powerful and classic oxidizing agent. The reaction is typically carried out in an aqueous solution, which can be alkaline, neutral, or acidic, and often requires heating. quora.com While effective, a significant drawback is the formation of large quantities of manganese dioxide (MnO₂) sludge, which can complicate product purification.

Chromium-based Reagents : Reagents like chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) are also effective but are now largely avoided due to their high toxicity and the environmental hazards associated with chromium waste.

Catalytic Aerobic Oxidation : Modern approaches often favor catalytic methods using molecular oxygen or air as the terminal oxidant, which is more environmentally benign. ufv.br These reactions typically employ a transition metal catalyst, such as a cobalt or manganese salt, and are performed at elevated temperatures and pressures. ufv.br

Photooxidation : Recent research has explored the use of photoirradiation in the presence of bromine and water to convert toluene (B28343) derivatives into their corresponding benzoic acids. This method can proceed under catalyst-free conditions and offers a greener alternative to heavy metal oxidants. d-nb.info

The following table compares different oxidation methods for converting a substituted toluene to a benzoic acid.

| Oxidation Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Permanganate Oxidation | KMnO₄ | Aqueous base/acid, heat | Inexpensive, reliable | Stoichiometric waste (MnO₂), purification challenges |

| Aerobic Catalytic Oxidation | O₂/Air, Co or Mn catalyst | High temperature, pressure | Atom economical, "green" oxidant | Requires specialized equipment (pressure reactor) |

| Photooxidation | Bromine, Water, Light | Benzotrifluoride/water solvent | Catalyst-free, mild conditions | Uses stoichiometric bromine |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the synthesis of fine chemicals like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com

Solvent Selection for Environmentally Benign Syntheses

The choice of solvent is a critical factor in the environmental impact of a synthetic process. numberanalytics.com Traditional syntheses of aromatic carboxylic acids often employ solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). rsc.org While effective, these solvents have significant environmental, health, and safety (EHS) concerns.

Green chemistry encourages the use of safer, more sustainable alternatives. For the synthetic routes to this compound, several greener solvent options could be considered:

Ester Solvents : Solvents like isopropyl acetate (B1210297) (iPrOAc) are considered more environmentally friendly than chlorinated solvents.

Ethers : While THF is widely used, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a viable greener alternative with better properties for certain reactions.

Carbonates : Dimethyl carbonate (DMC) is an excellent green solvent alternative due to its low toxicity and biodegradability. rsc.org

Ionic Liquids : These are salts that are liquid at low temperatures and can serve as both solvent and catalyst, though their cost and recycling can be barriers. tandfonline.com

The selection of a solvent must balance environmental concerns with chemical compatibility and reaction performance.

| Solvent Class | Example | EHS Concerns | Greener Alternative |

| Chlorinated | Dichloromethane (DCM) | Suspected carcinogen, volatile | Isopropyl Acetate (iPrOAc) |

| Aprotic Polar | Dimethylformamide (DMF) | Toxic, high boiling point | Dimethyl Carbonate (DMC) |

| Ether | Tetrahydrofuran (THF) | Peroxide formation | 2-Methyltetrahydrofuran (2-MeTHF) |

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org A higher atom economy signifies a greener process with less waste generation. jocpr.com

The two primary synthetic routes to this compound exhibit different atom economies.

Carboxylation of a Grignard Reagent :

Reaction: C₇H₄BrClF₂O + Mg → C₇H₄BrClMgF₂O (Grignard formation)

C₇H₄BrClMgF₂O + CO₂ → C₈H₄ClMgF₂O₃ (Adduct)

C₈H₄ClMgF₂O₃ + H⁺ → C₈H₅ClF₂O₃ + Mg²⁺ + ...

Oxidation of a Toluene Derivative :

Reaction: C₈H₇ClF₂O + [O] → C₈H₅ClF₂O₃ + H₂O

If using an ideal oxidant like O₂, the atom economy is very high, as the only byproduct is water. This contrasts sharply with methods using stoichiometric oxidants like KMnO₄, which have very poor atom economy due to the generation of heavy metal waste.

Addition reactions, such as the carboxylation step, are inherently more atom-economical than substitution or elimination reactions. rsc.org Catalytic oxidation with O₂ represents a highly atom-economical approach, aligning well with green chemistry principles. jocpr.com

Synthetic Yield Optimization and Process Control

Optimizing the synthetic yield and ensuring robust process control are essential for the efficient and scalable production of this compound. This involves systematically studying reaction parameters to maximize product formation while minimizing impurities.

Key parameters for optimization include:

Temperature : The temperature can significantly affect reaction rates and selectivity. For instance, the formation of Grignard reagents is exothermic and may require initial heating for initiation followed by cooling to control the reaction rate. Lithiation reactions require precise control at very low temperatures (-78°C) to prevent side reactions. semanticscholar.org

Reagent Stoichiometry : The molar ratio of reactants is crucial. In carboxylation reactions, an excess of the organometallic reagent or the carbon dioxide can be used to drive the reaction to completion, but this can also lead to waste and purification challenges. For oxidation reactions, controlling the amount of oxidant is critical to prevent over-oxidation or the formation of byproducts. ufv.br

Reaction Time : Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is necessary to determine the optimal reaction time for achieving maximum conversion without significant product degradation.

Catalyst Loading and Type : In catalytic oxidation processes, the choice of catalyst and its concentration are critical variables. Optimizing the catalyst loading can enhance reaction efficiency and reduce costs. ufv.br

The table below illustrates how varying reaction parameters can impact the yield in a typical synthesis of a substituted benzoic acid, based on findings for analogous compounds. semanticscholar.orgresearchgate.net

| Parameter | Condition A | Yield A | Condition B | Yield B | Rationale |

| Temperature | -78°C | 90% | -40°C | 65% | Lower temperature minimizes side reactions of the highly reactive aryllithium intermediate. |

| Reagent Equivalents | 1.1 eq. n-BuLi | 88% | 2.0 eq. n-BuLi | 85% | A slight excess is optimal; a large excess does not improve yield and increases cost/waste. |

| Reaction Time | 2 hours | 92% | 8 hours | 80% | Prolonged reaction time can lead to the degradation of the product or intermediates. |

By carefully controlling these parameters, the synthesis of this compound can be optimized for high yield, purity, and process safety, making it suitable for larger-scale production.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular characterization, offering precise insights into the chemical environment of specific nuclei. For 3-Chloro-5-(difluoromethoxy)benzoic acid, a combination of proton, carbon-13, and fluorine-19 NMR experiments provides a comprehensive structural portrait.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment. The aromatic region of the spectrum is characterized by three signals from the benzene (B151609) ring protons. Due to the substitution pattern, these protons are chemically non-equivalent. The proton on the difluoromethoxy group (OCHF₂) presents a highly characteristic signal—a triplet—arising from the coupling with the two adjacent fluorine atoms. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration.

Based on established substituent effects in similar aromatic systems, the expected chemical shifts (δ) and multiplicities are detailed in the table below. rsc.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Carboxylic Acid (-COOH) | > 11.0 | Broad Singlet | N/A |

| Aromatic (H-2/H-6) | 7.6 - 8.0 | Multiplet/Singlet-like | N/A |

| Aromatic (H-4) | 7.3 - 7.5 | Triplet-like | ~1.5-2.5 Hz |

| Difluoromethoxy (-OCHF₂) | 6.6 - 7.0 | Triplet | ~72-74 Hz |

Note: Data are predicted based on analogous structures and spectroscopic principles. The exact values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct resonance. The spectrum is expected to show eight signals: one for the carboxylic carbon, six for the aromatic carbons, and one for the difluoromethoxy carbon. The carboxylic carbon is the most deshielded, appearing furthest downfield. The carbon atom of the difluoromethoxy group is uniquely identified by its coupling to the two fluorine atoms, resulting in a triplet. The aromatic carbon atoms attached to the electronegative chlorine and oxygen atoms are also significantly influenced, leading to characteristic shifts. rsc.orghmdb.caresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| Carboxylic Acid (-C OOH) | 165 - 170 | Singlet |

| Aromatic (C -O) | 150 - 155 | Triplet |

| Aromatic (C -Cl) | 134 - 138 | Singlet |

| Aromatic (C -COOH) | 132 - 135 | Singlet |

| Aromatic (C -H) | 115 - 130 | Singlet |

| Difluoromethoxy (-OC HF₂) | 114 - 118 | Triplet |

Note: Data are predicted based on analogous structures and spectroscopic principles. The exact values may vary depending on the solvent and experimental conditions.

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to display a single primary signal for the two chemically equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet, a result of coupling to the single adjacent proton (²JFH). The chemical shift of this group is highly sensitive to its electronic surroundings on the aromatic ring.

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Coupling Constant (J) Hz |

| Difluoromethoxy (-OCHF ₂) | -80 to -85 | Doublet | ~72-74 Hz |

Note: Data are predicted based on analogous structures and spectroscopic principles. The exact values may vary depending on the solvent and experimental conditions.

The chemical shift of a fluorine atom on an aromatic ring is exquisitely sensitive to the electronic effects of other substituents. This sensitivity allows ¹⁹F NMR to be used as a powerful probe for quantifying the electron-donating or electron-withdrawing properties of substituent groups, which are often expressed as Hammett constants (σ). The total electronic effect of a substituent can be deconstructed into its inductive (σI) and resonance (σR) components. By measuring the ¹⁹F chemical shifts of a series of meta- and para-substituted fluorobenzenes, these parameters can be calculated. The difluoromethoxy (OCHF₂) group is known to be strongly electron-withdrawing, primarily through a significant negative inductive effect (-I), while its resonance effect (+R) is weaker compared to a methoxy (B1213986) group. ¹⁹F NMR studies on related compounds are instrumental in precisely determining these electronic parameters. titech.ac.jppitt.edu

The chemical shift in ¹⁹F NMR is directly correlated with the electron density around the fluorine nucleus. Electron-withdrawing groups attached to the same molecular framework tend to decrease the electron density (deshield) at the fluorine atom, causing its resonance to shift downfield (to less negative or more positive ppm values). Conversely, electron-donating groups increase the electron density (shield) and cause an upfield shift. rsc.org In this compound, the precise chemical shift of the -OCHF₂ group is a direct reflection of the cumulative electronic influence of the chloro and carboxylic acid groups on the aromatic ring. This makes ¹⁹F NMR an excellent tool for probing subtle changes in the electronic structure of the molecule.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethoxy Group Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.infonist.govnist.govresearchgate.net

A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp peak around 1700 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage will appear in the 1320-1210 cm⁻¹ region. The vibrations associated with the C-F bonds of the difluoromethoxy group are expected in the 1100-1000 cm⁻¹ range. Aromatic C=C stretching vibrations typically produce peaks in the 1600-1450 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, typically below 800 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Carboxylic Acid / Ether | 1320 - 1210 | Medium |

| C-F Stretch | Difluoromethoxy | 1100 - 1000 | Strong |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium |

Note: Data are predicted based on characteristic group frequencies from analogous structures.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, C-F)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm the presence of its key functional groups: the carboxylic acid, the difluoromethoxy group, the chloro group, and the substituted benzene ring.

The most distinct vibrations are associated with the carboxylic acid moiety. A very broad and strong absorption band is predicted to appear in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. academie-sciences.frlibretexts.orgchegg.com The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. academie-sciences.fr The presence of electron-withdrawing substituents on the aromatic ring, such as chlorine and the difluoromethoxy group, may shift this frequency slightly.

The difluoromethoxy group introduces characteristic C-F stretching vibrations. These bonds typically absorb strongly in the fingerprint region of the IR spectrum, generally over a wide range between 1360 and 1000 cm⁻¹. nih.gov Specifically, aryl difluoromethyl ethers would be expected to exhibit strong C-F stretching bands within this region. The C-O stretching of the ether linkage and the carboxylic acid group will also produce bands, typically in the 1320–1210 cm⁻¹ range. academie-sciences.fr

Vibrations associated with the substituted benzene ring include C-H stretching just above 3000 cm⁻¹ (typically 3100–3030 cm⁻¹) and C=C in-ring stretching vibrations, which appear as a pair of bands in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ regions. vscht.czpressbooks.publibretexts.org The C-Cl stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | 3300–2500 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100–3030 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | 1710–1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600–1585, 1500–1400 | Medium to Weak |

| C-F Stretch | Difluoromethoxy Group | 1360–1000 | Strong |

| C-O Stretch | Carboxylic Acid / Ether | 1320–1210 | Medium to Strong |

| C-Cl Stretch | Aryl Chloride | 800–600 | Medium to Strong |

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state and in non-polar solvents, benzoic acid and its derivatives typically exist as centrosymmetric dimers, formed through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. academie-sciences.frpressbooks.pub This dimerization is the primary intermolecular interaction and has a profound effect on the physical and spectroscopic properties of the compound. The presence of this strong hydrogen bonding is directly evidenced in the IR spectrum by the significant broadening of the O-H stretching band. chegg.com

For this compound, this dimeric structure is expected to be the dominant form in the condensed phase. The substituents on the aromatic ring can influence the strength of this hydrogen bonding. The chlorine atom and the difluoromethoxy group are both electron-withdrawing, which increases the acidity of the carboxylic proton. This enhanced acidity could potentially lead to stronger hydrogen bonds in the dimer structure compared to unsubstituted benzoic acid. Intramolecular hydrogen bonding is not sterically feasible in this molecule due to the meta-substitution pattern of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. The molecular formula of this compound is C₈H₅ClF₂O₃.

Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O), the monoisotopic mass of the neutral molecule is calculated to be 221.98953 Da. irphouse.com An HRMS experiment would be expected to detect the protonated molecule [M+H]⁺ at m/z 222.99681 or the deprotonated molecule [M-H]⁻ at m/z 220.98225. irphouse.com The measured mass would be compared to the theoretical value, and a mass error of less than 5 parts per million (ppm) would serve as strong evidence to confirm the elemental formula C₈H₅ClF₂O₃.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The resulting pattern of fragment ions is a unique fingerprint that can be used to confirm the molecule's structure. For this compound, the fragmentation pattern can be predicted based on the known behavior of substituted benzoic acids and aromatic ethers. libretexts.orgiaea.orgchemguide.co.uk

The molecular ion peak [C₈H₅ClF₂O₃]⁺˙ would be observed at m/z 222 (and a smaller peak at m/z 224 due to the ³⁷Cl isotope). Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): This would result in the formation of an acylium ion [M-OH]⁺ at m/z 205/207.

Loss of the carboxylic acid group (•COOH): Cleavage of the C-C bond between the ring and the carboxyl group would lead to a fragment at m/z 177/179, corresponding to the [C₇H₄ClF₂O]⁺ ion. A peak corresponding to the [COOH]⁺ ion at m/z 45 might also be observed. docbrown.info

Decarboxylation: Loss of CO₂ from the molecular ion could produce a fragment at m/z 178/180.

Cleavage of the difluoromethoxy group: Fragmentation could involve the loss of the •CHF₂ radical, leading to an ion at m/z 171/173. This is analogous to the loss of a methyl radical in anisole derivatives. miamioh.edu

The presence of a single chlorine atom in any fragment will produce a characteristic isotopic pattern, with the peak for the ³⁷Cl isotope appearing two mass units higher and having an intensity approximately one-third that of the peak for the ³⁵Cl isotope. chegg.com This pattern is a valuable diagnostic tool for identifying chlorine-containing fragments.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Predicted Fragment Ion Structure | Neutral Loss |

|---|---|---|---|

| 222 | 224 | [C₈H₅ClF₂O₃]⁺˙ (Molecular Ion) | - |

| 205 | 207 | [C₈H₄ClF₂O₂]⁺ | •OH |

| 177 | 179 | [C₇H₄ClF₂O]⁺ | •COOH |

| 171 | 173 | [C₈H₅ClO₂]⁺ | •CHF₂ |

| 45 | - | [COOH]⁺ | C₇H₄ClF₂O• |

Predicted Collision Cross Section (CCS) Values and Their Utility

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles through a buffer gas. miamioh.edu CCS values are highly characteristic of a molecule and can be used to increase confidence in compound identification, especially for distinguishing between isomers that have identical masses. sielc.com

While experimental CCS values for this compound are not available, they can be predicted using computational models. These predicted values serve as a valuable reference for tentative identification in complex mixtures. osti.gov The utility of CCS is that it provides a physical descriptor independent of retention time and m/z, reducing the number of potential candidates for an unknown signal and significantly boosting identification specificity. iaea.org

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 222.99681 | 136.1 |

| [M+Na]⁺ | 244.97875 | 146.0 |

| [M-H]⁻ | 220.98225 | 136.4 |

| [M+NH₄]⁺ | 240.02335 | 154.8 |

| [M+K]⁺ | 260.95269 | 142.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound acts as a chromophore, the part of the molecule that absorbs UV light. Substituted benzoic acids typically exhibit two main absorption bands in the UV region: a strong primary band (B-band or E2-band) around 230 nm and a weaker secondary band (C-band or B-band) with fine structure around 270-280 nm. sielc.comresearchgate.netrsc.org These absorptions correspond to π→π* electronic transitions within the aromatic ring.

The substituents on the benzene ring can modify the absorption maxima (λmax) and intensity. The chlorine atom and the difluoromethoxy group are considered auxochromes. Both groups possess non-bonding electrons that can interact with the π-electron system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. nist.gov Therefore, it is predicted that the λmax values for this compound will be slightly higher than those of unsubstituted benzoic acid. sielc.com

| Absorption Band | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| B-band (E2-band) | π→π | ~235–245 |

| C-band (B-band) | π→π | ~280–290 |

X-ray Crystallography for Solid-State Structure Determination (for amenable derivatives)

While a crystal structure for this compound is not publicly available, valuable insights into its solid-state conformation and packing can be gleaned from the crystallographic data of analogous molecules such as 3,5-dimethoxybenzoic acid and 3,5-dichlorobenzoic acid. nih.govnih.gov Benzoic acids commonly form hydrogen-bonded dimers in the solid state. ucl.ac.uk

Based on the structures of related compounds, the following molecular geometry can be anticipated for this compound. The benzoic acid moiety is expected to be largely planar. The C-Cl bond length would be in the typical range for an aryl chloride. The C-O and O-C bonds of the difluoromethoxy group and the C-F bond lengths would also adopt standard values. The geometry around the carboxylic acid group, including the C=O and C-O bond lengths and the O-C=O bond angle, would be consistent with that of other benzoic acids. A key dihedral angle would be that between the plane of the carboxylic acid group and the plane of the benzene ring, which is generally small in benzoic acid derivatives.

Table of Predicted Bond Parameters (based on analogues):

| Parameter | Analogous Compound | Reported Value |

| C-Cl Bond Length | 3,5-Dichlorobenzoic acid | ~1.74 Å |

| C-O (methoxy) Bond Length | 3,5-Dimethoxybenzoic acid | ~1.36 Å |

| C=O Bond Length | 3,5-Dimethoxybenzoic acid | ~1.25 Å |

| C-O (hydroxyl) Bond Length | 3,5-Dimethoxybenzoic acid | ~1.31 Å |

| O-C=O Bond Angle | 3,5-Dimethoxybenzoic acid | ~123° |

| C-C-C (ring) Bond Angle | 3,5-Dimethoxybenzoic acid | ~120° (average) |

In the solid state, substituted benzoic acids typically exhibit a high degree of order, driven by intermolecular interactions. The most prominent of these is the hydrogen bonding between the carboxylic acid groups of two molecules to form a centrosymmetric dimer. This is a very robust supramolecular synthon in crystal engineering.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of substituted benzoic acids due to its balance of accuracy and computational efficiency. orientjchem.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted benzoic acids, a key structural parameter is the dihedral angle between the carboxylic acid group and the benzene (B151609) ring. researchgate.net

In computational studies of similar molecules, like 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine optimized geometrical parameters. orientjchem.orgresearchgate.net These calculations show how substituents can cause slight distortions in the regular benzene ring structure. orientjchem.org While specific experimental data for 3-Chloro-5-(difluoromethoxy)benzoic acid is not available, theoretical calculations would predict bond lengths, bond angles, and dihedral angles. For instance, in a study on 3-Chloro-2,4,5-trifluorobenzoic acid, the carboxyl group was found to be twisted relative to the benzene ring by 6.8 (1)°. researchgate.net A similar analysis for this compound would reveal the preferred conformation, considering the steric and electronic influences of the chloro and difluoromethoxy groups.

Below is a table of representative optimized geometric parameters calculated for the analogous compound 3-methoxy-2,4,5-trifluorobenzoic acid, illustrating the type of data obtained from DFT geometry optimization.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C1-C2 | 1.393 | C6-C1-C2 | 117.69 |

| C1-C6 | 1.401 | C2-C1-C7 | 125.97 |

| C-O (carboxyl) | 1.511 | C1-C2-C3 | 123.44 |

| C=O (carboxyl) | 1.360 | C2-C3-C4 | 116.89 |

Data based on calculations for 3-methoxy-2,4,5-trifluorobenzoic acid. researchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. researchgate.net

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO); indicates molecular stability and reactivity. A smaller gap suggests higher reactivity. |

DFT methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

IR Frequencies: Theoretical vibrational frequencies can be calculated and compared to experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net These calculations help in the assignment of vibrational modes to specific molecular motions, such as the characteristic stretching of the C=O and O-H bonds in the carboxylic acid group. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide highly accurate predictions of chemical shifts. nih.gov For this compound, such calculations would predict the specific shifts for the aromatic protons, the proton of the difluoromethoxy group, and the various carbon atoms, aiding in the interpretation of experimental spectra. The accuracy of these predictions can be high, with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov

The acidity of a substituted benzoic acid is heavily influenced by the nature of its substituents. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the conjugate base (carboxylate anion), while electron-donating groups decrease acidity. libretexts.orgopenstax.org

Both the chlorine atom and the difluoromethoxy group are electron-withdrawing due to the inductive effect. The high electronegativity of chlorine and fluorine pulls electron density away from the aromatic ring, which in turn helps to delocalize and stabilize the negative charge on the carboxylate anion after deprotonation. libretexts.orgcutm.ac.in This stabilization of the conjugate base shifts the dissociation equilibrium forward, resulting in a lower pKa and thus a stronger acid compared to unsubstituted benzoic acid. libretexts.orglibretexts.org

Computational methods can quantify these effects. The pKa can be predicted by calculating the Gibbs free energy change of the dissociation reaction in a solvent model. Furthermore, isodesmic reactions—hypothetical reactions where the number and type of bonds are conserved—can be designed to computationally evaluate the electronic contribution of substituents and their effect on the stability of the acid and its conjugate base.

| Substituent | Expected Effect on Acidity | Reason |

|---|---|---|

| -Cl (meta position) | Increase | Strong inductive electron-withdrawing effect (-I) stabilizes the carboxylate anion. |

| -OCHF₂ (meta position) | Increase | Strong inductive electron-withdrawing effect (-I) from the fluorine atoms stabilizes the carboxylate anion. |

Ab Initio and Semi-Empirical Methods for Electronic Property Prediction

Beyond DFT, other computational methods can be used to predict electronic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can provide valuable benchmarks. Studies on similar molecules have used ab initio HF calculations alongside DFT to support wavenumber assignments in vibrational spectra. researchgate.net

Semi-Empirical Methods: These methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for quickly screening large numbers of molecules or studying very large systems where more rigorous methods would be computationally prohibitive.

For this compound, these methods can be used to corroborate DFT findings or to perform preliminary conformational searches before applying more accurate, and costly, optimization methods. orientjchem.org

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for understanding the behavior of a compound in a solvent, such as water. An MD simulation would model the interactions between this compound and the surrounding solvent molecules, providing insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds between the carboxylic acid group and water molecules, or the formation of hydrogen-bonded dimers between two acid molecules. vjst.vn

Conformational Dynamics: How the molecule's conformation, particularly the orientation of the carboxyl and difluoromethoxy groups, changes over time in solution.

Such simulations, often paired with quantum mechanical methods (QM/MM), can provide a detailed picture of the compound's behavior in a realistic environment, which is crucial for understanding its chemical reactivity and interactions in a biological or chemical system. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) within the Scope of Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that build mathematical models to correlate the chemical structure of a compound with its properties or biological activity. drugdesign.org For substituted benzoic acids, electronic descriptors are crucial for predicting reactivity, acidity (pKa), and toxicity. nih.govmlsu.ac.in These descriptors quantify the electronic effects of substituents on the aromatic ring.

Commonly used electronic descriptors are derived from quantum chemical calculations (e.g., semi-empirical or Density Functional Theory methods) or empirical measurements. researchgate.net Key descriptors include:

Hammett Substituent Constant (σ): An empirical parameter that quantifies the electron-donating or electron-withdrawing ability of a substituent at the meta or para position. mlsu.ac.in Electron-withdrawing groups have positive σ values and increase the acidity of benzoic acid, while electron-donating groups have negative σ values. mlsu.ac.in

Energy of the Highest Occupied Molecular Orbital (HOMO): Represents the electron-donating capability of a molecule. Higher HOMO energy correlates with greater reactivity as an electron donor. researchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): Indicates the electron-accepting ability of a molecule. Lower LUMO energy suggests the molecule is a better electrophile. researchgate.net In some toxicity studies, a lower LUMO energy has been correlated with increased toxic effects. nih.gov

QSAR models often use multiple linear regression to build an equation linking these descriptors to a specific property. For example, the toxicity of benzoic acid derivatives to certain organisms has been successfully modeled using a combination of the partition coefficient (log P) and electronic descriptors like pKa or ELUMO. nih.gov

| Electronic Descriptor | Calculation Method | Typical Interpretation and Correlation with Reactivity/Properties |

| Hammett Constant (σ) | Empirical (from dissociation constants) | Positive value: Electron-withdrawing, increases acidity. Negative value: Electron-donating, decreases acidity. |

| HOMO Energy | Quantum Chemistry (e.g., DFT) | Higher energy indicates a better electron donor (nucleophile). |

| LUMO Energy | Quantum Chemistry (e.g., DFT) | Lower energy indicates a better electron acceptor (electrophile); can correlate with toxicity. |

| Dipole Moment | Quantum Chemistry (e.g., DFT) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

The concept of isosterism, and its biological extension, bioisosterism, is a fundamental strategy in medicinal chemistry for optimizing molecular properties. scripps.edu Bioisosteres are functional groups or molecules that possess similar chemical and physical characteristics, leading to broadly similar biological effects. scripps.edu The difluoromethoxy group (-OCF₂H) is a modern and valuable bioisostere, often considered as a hybrid between a methoxy (B1213986) group (-OCH₃) and a trifluoromethoxy group (-OCF₃).

The -OCF₂H moiety has a unique combination of properties:

Electronic Effect: It acts as a weak electron-withdrawing group due to the high electronegativity of the fluorine atoms. This influences the acidity of the benzoic acid group and can alter interactions with biological targets.

Metabolic Stability: The presence of C-F bonds makes the difluoromethoxy group significantly more stable towards oxidative metabolism (e.g., O-dealkylation by cytochrome P450 enzymes) compared to a methoxy group. researchgate.net

Hydrogen Bonding: Unlike the -OCH₃ or -OCF₃ groups, the hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor, potentially forming additional interactions with biological receptors.

The difluoromethoxy group is often used as a bioisosteric replacement for metabolically labile methoxy groups or to modulate the electronic and lipophilic properties of a lead compound. researchgate.net It can also be considered a metabolically stable isostere of alcohol (-OH) or thiol (-SH) groups in certain contexts. nih.gov

The table below compares the properties of the difluoromethoxy group to other common substituents.

| Substituent | van der Waals Radius (approx. Å for group) | Lipophilicity (Hansch π) | Electronic Effect | H-Bonding Capability |

| -OCH₃ (Methoxy) | ~2.17 | -0.02 | Weakly donating | Acceptor |

| -OCF₂H (Difluoromethoxy) | ~2.3 | +0.45 | Weakly withdrawing | Acceptor & Weak Donor |

| -OCF₃ (Trifluoromethoxy) | ~2.44 | +1.04 | Strongly withdrawing | Acceptor |

| -Cl (Chloro) | 1.75 | +0.71 | Withdrawing | Weak Acceptor |

| -CF₃ (Trifluoromethyl) | 2.22 | +0.88 | Strongly withdrawing | Weak Acceptor |

Values are approximate and can vary based on the molecular context and calculation method. mdpi.com

Chemical Transformations and Derivatization Strategies

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds.

Esterification of 3-Chloro-5-(difluoromethoxy)benzoic acid can be a crucial step in the development of prodrugs or as a strategic modification during multi-step syntheses. The conversion of the carboxylic acid to an ester can modulate the compound's physicochemical properties, such as lipophilicity and cell membrane permeability. While specific examples of esterification of this compound for prodrug applications are not extensively detailed in publicly available literature, the principles of prodrug design suggest that esterification could enhance bioavailability.

In synthetic chemistry, the ester group can serve as a protecting group for the carboxylic acid, preventing its interference in subsequent reaction steps. For instance, in the synthesis of complex molecules like florpyrauxifen-benzyl, a structurally related picolinate, the benzyl (B1604629) ester serves as a key intermediate that is later subjected to further transformations. This highlights the utility of esterification in the synthesis of agrochemicals and pharmaceuticals.

Common methods for esterification include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, or reaction with alkyl halides under basic conditions. The choice of method and alcohol would depend on the desired properties of the final ester.

The carboxylic acid functionality of this compound allows for the formation of amide bonds, a fundamental linkage in many biologically active molecules, including pharmaceuticals and peptides. The general strategy for amidation involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

A common method for activating the carboxylic acid is its conversion to an acyl chloride. For example, a related compound, 5-fluoro-2-methoxy-benzoic acid, is converted to its acyl chloride before being coupled with an amine to form an amide linkage. This suggests that 3-Chloro-5-(difluoromethoxy)benzoyl chloride could be a key intermediate for the synthesis of a wide range of amides.

Alternatively, various peptide coupling reagents can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine, minimizing the need for the isolation of the acyl chloride. These reagents are designed to be efficient and to minimize side reactions.

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Examples |

|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

The choice of coupling reagent and reaction conditions would be critical to ensure high yields and purity of the resulting amide, particularly in the context of synthesizing complex, biologically active molecules.

The carboxylic acid group of this compound can be reduced to either a primary alcohol, (3-Chloro-5-(difluoromethoxy)phenyl)methanol, or an aldehyde, 3-Chloro-5-(difluoromethoxy)benzaldehyde. These reduction products serve as important synthetic intermediates for a variety of further chemical modifications.

The reduction of a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, to its corresponding benzyl alcohol has been achieved using a borane-tetrahydrofuran (B86392) complex. This suggests that a similar approach would be effective for the reduction of this compound. Strong reducing agents like lithium aluminum hydride (LiAlH4) are also commonly used for the reduction of carboxylic acids to primary alcohols.

The partial reduction of the carboxylic acid to an aldehyde is a more delicate transformation and typically requires milder or more specific reducing agents to avoid over-reduction to the alcohol. The existence of 3-Chloro-5-(difluoromethoxy)benzaldehyde as a commercially available compound indicates that this transformation is synthetically accessible.

Decarboxylative halogenation allows for the replacement of the carboxylic acid group with a halogen atom. This transformation can be particularly useful for introducing a halogen at a specific position on the aromatic ring, which might be difficult to achieve through direct electrophilic halogenation due to the directing effects of the existing substituents.

The Hunsdiecker reaction is a classic method for decarboxylative halogenation, which involves the reaction of a silver salt of the carboxylic acid with a halogen, such as bromine. A variation of this is the Kochi reaction, which uses lead tetraacetate and a lithium halide.

More recently, transition-metal-free methods for the decarboxylative bromination of electron-rich aromatic acids have been developed. However, the reactivity of electron-poor aromatic acids, such as this compound with its electron-withdrawing chloro and difluoromethoxy groups, under these conditions may be limited. nih.gov The efficiency of decarboxylative halogenation is often influenced by the electronic nature of the aromatic ring. nih.gov

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with a chlorine atom and a difluoromethoxy group, which influence its reactivity in aromatic substitution reactions.

The aromatic ring of this compound is rendered electron-deficient by the presence of the electron-withdrawing chlorine atom, the difluoromethoxy group, and the carboxylic acid group (or its derivatives). This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the chlorine atom.